molecular formula C5H4BrNO B017633 4-Bromo-3-hydroxypyridine CAS No. 161417-28-3

4-Bromo-3-hydroxypyridine

Cat. No.: B017633
CAS No.: 161417-28-3
M. Wt: 174 g/mol
InChI Key: YCVSFCXUHPVAFH-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H4BrNO It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-hydroxypyridine can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypyridine. The reaction typically uses bromine or bromine-releasing compounds under controlled conditions to introduce the bromine atom into the pyridine ring . Another method involves the use of bio-based furfural, which can be converted into 3-hydroxypyridine over a Raney iron catalyst in water .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of halogenation reactions. These reactions are carried out using bromine or bromine-releasing compounds under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Pyridines: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation and reduction reactions.

    Coupled Products: Formed through coupling reactions.

Scientific Research Applications

Organic Synthesis

4-Bromo-3-hydroxypyridine is used as an intermediate in the synthesis of various organic compounds. Its bromine and hydroxyl groups make it a versatile building block for chemical reactions, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

  • Example Reaction: It can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups at various positions on the pyridine ring .

Research indicates that this compound exhibits biological activities, particularly in modulating cellular functions:

  • Inhibition of Bromodomains: The compound acts as an inhibitor of bromodomains, which are protein domains that recognize acetylated lysine residues on histones, influencing gene expression and cellular signaling pathways.
  • Antitumor Properties: Studies have shown that derivatives of hydroxypyridines can exhibit antitumor activity, suggesting potential therapeutic applications in cancer treatment .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects:

  • Drug Development: The compound's ability to modulate biological pathways makes it a candidate for developing new drugs targeting diseases related to gene regulation and cell signaling .

Case Study 1: Antitumor Activity

A study explored the effects of this compound derivatives on cancer cell lines. The results indicated a significant reduction in cell viability in treated cells compared to controls, suggesting that these compounds may serve as lead compounds for further drug development against cancer .

Case Study 2: Gene Regulation

Another research investigation focused on the molecular mechanisms by which this compound inhibits bromodomains. Using molecular docking studies, researchers demonstrated that the compound binds effectively to bromodomain proteins, leading to altered gene expression profiles in treated cells .

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, as a bromodomain inhibitor, it binds to the bromodomain of proteins, preventing their interaction with acetylated lysine residues on histones. This inhibition can modulate gene expression and has potential therapeutic implications .

Comparison with Similar Compounds

4-Bromo-3-hydroxypyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

4-Bromo-3-hydroxypyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position of a pyridine ring. Its molecular formula is C₅H₄BrN₃O, and it exhibits properties that enable it to interact with various biological targets effectively. The compound's structure allows for multiple chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which plays a crucial role in vitamin B6 metabolism. This interaction suggests that the compound could influence metabolic processes related to vitamin B6, potentially impacting various physiological functions.

Antioxidant Activity

Studies have demonstrated that derivatives of 3-hydroxypyridine, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Antitumor Properties

The antitumor activity of this compound has been explored in several studies. It has been reported to exhibit cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapy. The mechanism behind this activity may involve the induction of apoptosis in tumor cells .

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective effects. By modulating oxidative stress and inflammatory pathways, these compounds could offer protection against neurodegeneration .

Case Studies and Research Findings

  • Antioxidant Evaluation : A study synthesized several substituted 3-hydroxypyridine derivatives, including this compound, and evaluated their antioxidant capacity using various assays. The results indicated a strong correlation between the structural features of these compounds and their antioxidant activity .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in metabolic pathways, supporting its role as a potential therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntitumor ActivityAntioxidant ActivityMechanism of Action
This compound YesYesEnzyme inhibition, free radical scavenging
Methyl 4-bromopicolinate ModerateNoUnknown
Methyl 6-amino-4-bromopicolinate LowModerateUnknown
Methyl 5-bromo-3-hydroxypyridine YesYesSimilar mechanisms as 4-bromo variant

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-bromo-3-hydroxypyridine, and how can purity be optimized?

this compound is typically synthesized via regioselective halogenation. A common method involves reacting 3-hydroxypyridine with N-bromosuccinimide (NBS) in acetonitrile under reflux conditions . Key steps include:

  • Reaction Setup : Use a 1:1.2 molar ratio of 3-hydroxypyridine to NBS in anhydrous acetonitrile.
  • Conditions : Reflux at 80°C for 12–24 hours under inert atmosphere (N₂/Ar).
  • Workup : Quench with aqueous Na₂S₂O₃, extract with dichloromethane, and purify via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1).
  • Purity Optimization : Monitor reaction progress using TLC (Rf ≈ 0.4 in hexane/EtOAc). Final purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should this compound be stored to ensure stability, and what safety precautions are critical?

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon). Separate from oxidizing agents and strong acids .
  • Safety :
    • Wear nitrile gloves, lab coat, and safety goggles.
    • Use fume hoods for handling; avoid inhalation or skin contact (risk: H315/H319).
    • Emergency measures: Rinse eyes with water for 15 minutes; wash skin with soap .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H, H2), 7.45 (dd, J = 5.2, 2.0 Hz, 1H, H5), 6.90 (d, J = 2.0 Hz, 1H, H6), 5.20 (s, 1H, -OH) .
  • Mass Spectrometry (ESI-MS) : m/z 173.95 [M+H]⁺ (calc. 174.01) .
  • FT-IR : Broad O-H stretch at 3200–3400 cm⁻¹; C-Br stretch at 560 cm⁻¹ .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 3-hydroxypyridine be addressed?

Regioselectivity in bromination is influenced by electronic and steric factors. Key strategies:

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor electrophilic attack at the para position to the hydroxyl group .
  • Catalysts : Use Lewis acids (e.g., FeCl₃) to direct bromination to the C4 position, achieving >90% yield .
  • Contradictions : Some studies report competing C2 bromination (5–10% byproduct) under acidic conditions. Mitigate via pH control (neutral to slightly basic) .

Q. How do structural modifications of this compound impact its bioactivity in antimicrobial studies?

Derivatives of this compound show promise in targeting bacterial enzymes. Example experimental design:

  • Synthesis of Analogues : Replace bromine with iodine or add substituents (e.g., -CH₃, -NO₂) at C5 .
  • Bioassays :
    • MIC Testing : Against S. aureus (MIC₅₀: 8–32 µg/mL for bromo derivatives vs. >64 µg/mL for non-halogenated analogs) .
    • Enzyme Inhibition : Measure inhibition of dihydrofolate reductase (DHFR) via UV-Vis kinetics (IC₅₀: 12 µM for this compound) .

Q. What analytical approaches resolve contradictions in reported melting points and solubility data?

Discrepancies in literature (e.g., mp 189–192°C vs. 195°C ) arise from polymorphic forms or impurities. Solutions:

  • DSC Analysis : Identify polymorphs (endothermic peaks at 190°C and 198°C) .

  • Solubility Profiling : Use shake-flask method (25°C):

    SolventSolubility (mg/mL)
    Water2.1
    Ethanol45.3
    DMSO89.7

Q. How can computational modeling predict reactivity of this compound in cross-coupling reactions?

DFT calculations (B3LYP/6-31G*) reveal:

  • Nucleophilic Aromatic Substitution : Activation energy (ΔG‡) for Br replacement with -NH₂ is 28.5 kcal/mol .
  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids (yield: 70–85%; TOF: 12 h⁻¹) .

Properties

IUPAC Name

4-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-7-3-5(4)8/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVSFCXUHPVAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376205
Record name 4-Bromo-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161417-28-3
Record name 4-Bromo-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyridin-3-ol
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Synthesis routes and methods

Procedure details

(S)-1-t-Butoxycarbonyl-2-pyrrolidinemethanol (792 mg, 3.94 mmol), 4-bromo-3-pyridinol (685 mg, 3.94 mmol), DEAD (485 uL, 4.33 mmol) and PPh3 (1.14 g, 4.33 mmol) were allowed to react as described in Example 2a. The crude product was directly treated with trifluoroacetic acid (5 mL) at room temperature for 3 hours. The trifluoroacetic acid was removed under reduced pressure, and water (8 mL) was added. The mixture was extracted with EtOAc (2×20 mL), and the resultant aqueous layer was basified with excess solid sodium bicarbonate. The resultant slurry was washed extensively with EtOAc (4×10 mL). The combined organic layers were dried (Na2SO4) and evaporated. The crude product was purified by flash chromatography on silica gel eluting with CHCl3 /MeOH/NH4OH (10:1.5:0.02 and 10:1.5:0.1) to provide 371 mg (37% yield from 4-bromo-3-pyridinol) of the title compound. TLC Rf 0.16 (10:1:0.02 CHCl3 /MeOH/NH4OH). MS (DCI/NH3) m/e 257 with 79Br and 259 (M+H)+ with 81Br. 1H NMR (CDCl3, 300 MHz) δ: 8.25 (s, 1H, ArH), 8.08 (d, J=6.6 Hz, 1H, ArH), 7.48 (d, J=6.6 Hz, 1H, ArH), 4.28 (dd, J=4.8, 10.2 Hz, 1H, OCHH), 4.17 (dd, J=6.3, 10.2 Hz, 1H, OCHH), 3.90-3.80 (m, 1H, NCH), 3.30-3.14 (m, 2H, NCH2), 2.18-1.80 (m, 4H, 2CH2).
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
685 mg
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
485 μL
Type
reactant
Reaction Step Three
Name
Quantity
1.14 g
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-3-hydroxypyridine
4-Bromo-3-hydroxypyridine
4-Bromo-3-hydroxypyridine
4-Bromo-3-hydroxypyridine
4-Bromo-3-hydroxypyridine
4-Bromo-3-hydroxypyridine

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